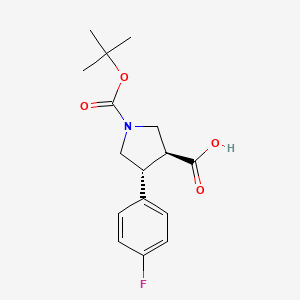

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Description

The compound "(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid" is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-fluorophenyl substituent, and a carboxylic acid moiety. Its molecular formula is C17H21FNO4, with a molecular weight of 322.35 g/mol (CAS: 819807-03-9, though conflicting CAS numbers are noted in and ). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules where fluorine substitution enhances metabolic stability and binding affinity.

Properties

IUPAC Name |

(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCJPGMBINFMCH-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376079 | |

| Record name | (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002732-10-6 | |

| Record name | (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Substitution with 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale manufacturing. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 323.36 g/mol. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl substituent, which contributes to its biological activity and stability during synthesis.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its efficacy against various cancer cell lines by facilitating better membrane penetration. Studies have shown that similar structures can inhibit tumor growth in vitro and in vivo models.

Neuroprotective Effects : Compounds with similar structural motifs have been investigated for neuroprotective effects, particularly in conditions like Alzheimer's disease. The ability of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid to modulate neurotransmitter levels may be beneficial in neurodegenerative disorders.

Drug Development

Synthesis of Bioactive Molecules : This compound serves as an important intermediate in the synthesis of various bioactive molecules. The Boc group provides a protective mechanism during multi-step syntheses, allowing for selective reactions without compromising the integrity of sensitive functional groups.

Pharmacophore Design : The unique structural features of this compound make it an excellent candidate for pharmacophore modeling studies aimed at designing new drugs targeting specific biological pathways. Its structural analogs can be modified to optimize binding affinity and selectivity for target proteins.

Synthetic Applications

Chiral Synthesis : The (3S,4R) configuration provides chirality which is crucial in pharmaceutical applications where enantiomeric purity can significantly affect biological activity. This compound can be utilized in asymmetric synthesis protocols to produce other chiral compounds with potential therapeutic effects.

Reagent in Organic Synthesis : It can act as a reagent or catalyst in various organic synthesis reactions, including carbon-carbon bond formation and functional group transformations. Its stability under different reaction conditions makes it a versatile component in synthetic organic chemistry.

Case Studies

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to other pyrrolidine derivatives are outlined below. Key differences lie in substituent groups, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: Fluorine (4-Fluorophenyl): Enhances electronegativity and metabolic stability compared to the non-fluorinated phenyl analog. tert-Butyl (4-tBu): Increases steric bulk, which may reduce enzymatic degradation but raises synthetic costs.

Applications: Fluorinated derivatives are prioritized in drug discovery for improved pharmacokinetics. For example, the 4-trifluoromethylphenyl analog (CAS 1227844-93-0) is used in high-throughput medicinal chemistry pipelines. Non-fluorinated analogs (e.g., CAS 884048-45-7) serve as cost-effective intermediates for early-stage research.

Research Findings and Trends

- Synthetic Utility : The Boc group facilitates easy deprotection under acidic conditions, making these compounds versatile in multi-step syntheses.

- Structural Insights : Crystallographic studies using programs like SHELXL and ORTEP-3 () confirm the stereochemistry critical for biological activity.

- Market Trends : Fluorinated pyrrolidines command premium pricing due to demand in oncology and CNS drug development. For instance, the 4-tert-butylphenyl variant is priced at >$600/g.

Biological Activity

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, with the CAS number 923932-21-2, is a compound of interest due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives, which have been studied for various pharmacological properties including their role in drug development and therapeutic applications.

- Molecular Formula : C₁₇H₂₂FNO₄

- Molecular Weight : 323.36 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorophenyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors. For instance, the presence of the fluorine atom in the phenyl group is known to enhance binding affinity and selectivity towards certain biological targets by modifying electronic properties and steric effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of certain proteases, which are critical in various physiological processes.

Pharmacological Applications

The compound has been explored for its potential applications in treating conditions such as diabetes and obesity. Its structural analogs have been linked to the modulation of metabolic pathways related to insulin sensitivity and lipid metabolism.

Case Study 1: Diabetes Treatment

A study published in Journal of Medicinal Chemistry investigated the effects of similar pyrrolidine derivatives on glucose metabolism. The research found that these compounds could reduce blood glucose levels significantly in diabetic mouse models by enhancing insulin signaling pathways .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds. It was discovered that they could effectively reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic roles in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrolidine ring and substituents like the Boc group significantly affect the biological potency of these compounds. For example, variations in the fluorophenyl substituent can lead to enhanced inhibitory effects on target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.